Physicochemical Profiling and Synthetic Methodologies of 3,7-Dimethyl-6-nonen-1-yn-3-ol
Physicochemical Profiling and Synthetic Methodologies of 3,7-Dimethyl-6-nonen-1-yn-3-ol
Document Type: Technical Whitepaper Target Audience: Chemical Researchers, Synthetic Chemists, and Drug/Fragrance Development Professionals
Executive Summary
6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS: 24173-47-5) is a structurally complex tertiary propargyl alcohol. Characterized by a C11 backbone containing both a terminal alkyne and an isolated alkene, it is a critical enyne intermediate in fine chemical synthesis[1]. In industrial and research settings, this compound—often referred to as Dehydroethyl linalool—serves as the direct, indispensable precursor to Ethyl Linalool (3,7-dimethyl-1,6-nonadien-3-ol), a high-value active pharmaceutical ingredient (API) and premium fragrance compound[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its enantioselective production.
Physicochemical Properties & Structural Dynamics
The reactivity of 3,7-dimethyl-6-nonen-1-yn-3-ol is dictated by its three distinct functional groups: a nucleophilic/reducible terminal alkyne, a sterically hindered tertiary alcohol, and an isolated alkene[3]. This trifecta of functional groups provides a versatile platform for selective chemical transformations, provided that precise thermodynamic and catalytic controls are maintained[3].
Quantitative Physicochemical Data
The following table summarizes the validated chemical descriptors and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 3,7-dimethylnon-6-en-1-yn-3-ol | [1] |
| CAS Registry Number | 24173-47-5 | [4] |
| Molecular Formula | C11H18O | [4] |
| Molecular Weight | 166.26 g/mol | [1] |
| SMILES String | CCC(=CCCC(C)(C#C)O)C | [1] |
| Structural Class | Tertiary Enyne Alcohol | [3] |
| Hazard Classification | GHS: Irritant (Skin/Eye) | [1] |
| Environmental Profile | Not PBT, RQ < 1 (Low release potential) | [5] |
Mechanistic Pathways: Ethynylation and Stereocontrol
The synthesis of 3,7-dimethyl-6-nonen-1-yn-3-ol relies on the nucleophilic addition of an acetylide anion to the prochiral ketone, 6-methyl-5-octen-2-one[2].
Industrial vs. Asymmetric Approaches
In industrial scale-up, this ethynylation is often achieved using acetylene gas dissolved in liquid ammonia with an alkaline catalyst[6]. Causality: The liquid ammonia acts dually as a solvent and a base-facilitator. It stabilizes the highly reactive acetylide ion while suppressing the unwanted aldol condensation of the ketone precursor, ensuring high chemoselectivity[6].
For advanced pharmaceutical or fine-fragrance applications, enantioselective asymmetric alkynylation is employed using a zinc-based catalytic system (e.g., Zn(OTf)₂ and (+)-N-methylephedrine)[7]. Causality: Zinc coordinates simultaneously to the alkynyl ligand and the carbonyl oxygen of the ketone. This dual-coordination creates a rigid, highly ordered transition state that directs the facial attack of the alkyne. This ensures a high enantiomeric excess (ee) while suppressing racemic background reactions[7].
Downstream Transformation
Once synthesized, the terminal alkyne of 3,7-dimethyl-6-nonen-1-yn-3-ol is selectively hydrogenated to yield Ethyl Linalool using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead)[2]. Causality: The lead poison selectively decreases the electron density on the palladium surface. This drastically reduces the catalyst's affinity for alkenes, preventing the over-reduction of the newly formed double bond into an alkane, thereby preserving the precise structural profile of the target molecule[2].
Figure 1: Synthetic pathway from prochiral ketone to Ethyl Linalool.
Experimental Protocol: Asymmetric Synthesis & Isolation
The following methodology outlines a self-validating system for the enantioselective synthesis of (+)-3,7-dimethyl-6-nonen-1-yn-3-ol. It incorporates built-in In-Process Controls (IPCs) to ensure empirical validation at critical junctures.
Step 1: Catalyst Preparation & Activation
-
Action: In a flame-dried Schlenk flask under argon, combine 1.2 eq of Zn(OTf)₂ and 1.3 eq of (+)-N-methylephedrine in anhydrous toluene. Stir at 25°C for 2 hours[7].
-
Causality: Flame-drying and argon blanketing are absolute requirements; trace moisture rapidly hydrolyzes the zinc-alkynyl intermediate, terminating catalytic turnover. The 2-hour pre-incubation allows the thermodynamically stable chiral zinc complex to fully assemble before substrate introduction.
Step 2: Nucleophilic Addition (Ethynylation)
-
Action: Introduce acetylene gas into the system until saturation. Slowly add 1.0 eq of 6-methyl-5-octen-2-one dropwise over 30 minutes. Maintain the reaction at 25°C.
-
Causality: Slow addition of the prochiral ketone prevents local concentration spikes, ensuring that every ketone molecule interacts with the chiral zinc pocket rather than undergoing non-selective, racemic background ethynylation[7].
Step 3: In-Process Control (IPC) & Monitoring
-
Action: Extract 50 µL aliquots every 2 hours. Quench the aliquot in micro-scale with NH₄Cl, extract with ethyl acetate, and analyze via GC-MS against a pre-loaded dodecane internal standard.
-
Causality: This self-validating step prevents premature quenching. The reaction is only permitted to proceed to Step 4 once the GC-MS chromatogram confirms >98% depletion of the ketone precursor.
Step 4: Mild Quench & Phase Separation
-
Action: Once validated by IPC, cool the vessel to 0°C and slowly add saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Causality: Saturated NH₄Cl is chosen specifically for its mild acidity (pH ~5.5). Using stronger acids (e.g., HCl or H₂SO₄) would protonate the newly formed tertiary alcohol, leading to rapid dehydration and the irreversible formation of a conjugated diene impurity[6].
Step 5: Isolation & Chiral Validation
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. Validate enantiomeric excess (ee) using Chiral HPLC[7].
-
Causality: Na₂SO₄ is utilized over MgSO₄, as Mg²⁺ ions can occasionally coordinate with propargyl alcohols, reducing the final isolated yield.
Figure 2: Self-validating experimental workflow for asymmetric alkynylation.
References
-
Title: 6-Nonen-1-yn-3-ol, 3,7-dimethyl- - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: 6-Nonen-1-yn-3-ol, 3,7-dimethyl- - Substance Details Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]
-
Title: Ethyl linalool (CAS N° 10339-55-6) Source: ScenTree URL: [Link]
- Title: Method for preparing linalool (Patent CN111018672A)
-
Title: Draft Evaluation Statement - 1 October 2024 - AICIS Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
Sources
- 1. 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | C11H18O | CID 91133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Ethyl linalool (CAS N° 10339-55-6) [scentree.co]
- 3. 6-Nonen-1-yn-3-ol, 3,7-dimethyl- | 24173-47-5 | Benchchem [benchchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
